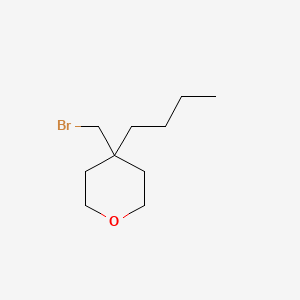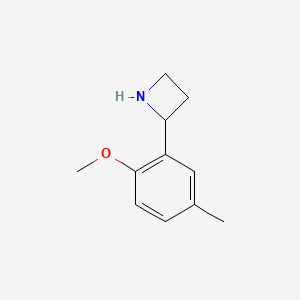
2-(2-Methoxy-5-methylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-5-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, where the imine and alkene react to form the azetidine ring. The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods
Industrial production of azetidines, including 2-(2-Methoxy-5-methylphenyl)azetidine, may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition reaction. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as chromatography and recrystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-5-methylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the azetidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
2-(2-Methoxy-5-methylphenyl)azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(2-Methoxy-5-methylphenyl)azetidine can be compared with other similar compounds, such as:
Azetidine: The parent compound without the methoxy and methyl groups.
2-Phenylazetidine: A similar compound with a phenyl group attached to the azetidine ring.
2-(2-Methoxyphenyl)azetidine: A compound with only the methoxy group attached to the phenyl ring.
The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which impart distinct chemical and biological properties compared to other azetidine derivatives .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(2-methoxy-5-methylphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-11(13-2)9(7-8)10-5-6-12-10/h3-4,7,10,12H,5-6H2,1-2H3 |
Clé InChI |
DYDOXERZYQHHKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


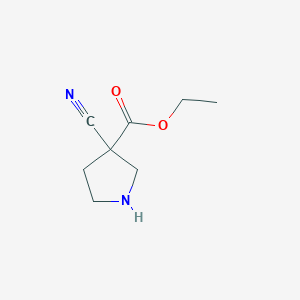
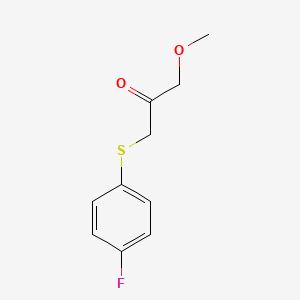
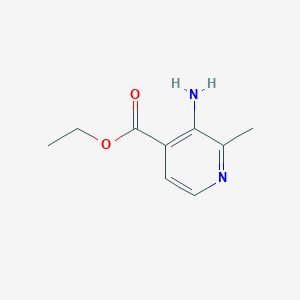
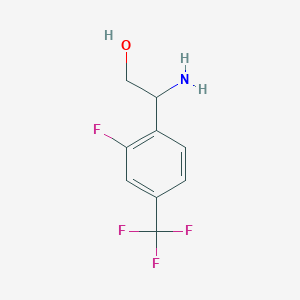
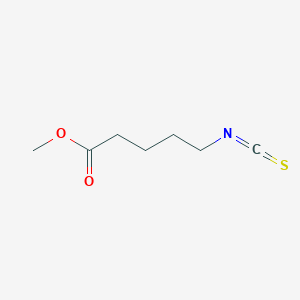
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
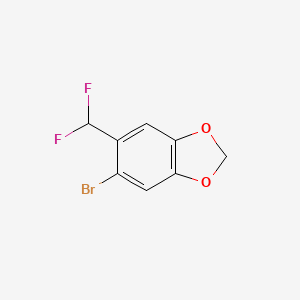


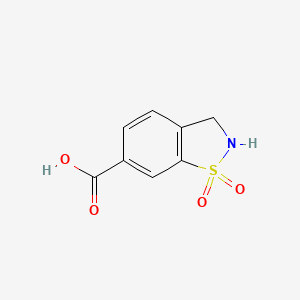
![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)

